O-(2-Biphenylyl)hydroxylamine Hydrochloride
Description
O-(2-Biphenylyl)hydroxylamine Hydrochloride is a hydroxylamine derivative characterized by a biphenylyl group attached to the oxygen atom of the hydroxylamine moiety.
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
O-(2-phenylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C12H11NO.ClH/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,13H2;1H |
InChI Key |
YQZWRHIQKQAKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2ON.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-(2-Biphenylyl)hydroxylamine Hydrochloride typically involves the reaction of 2-biphenylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as electrodialysis coupled with oxime hydrolysis reactions. This method integrates multiple steps, including oxime hydrolysis, hydroxylamine protonation, and separation processes, to achieve high yields and purity .
Chemical Reactions Analysis
Nucleophilic Substitution
Hydroxylamine’s oxygen acts as a nucleophile in reactions with electrophiles (e.g., alkyl halides, carbonyl compounds). For example:
-
O-alkylation : Analogous to general hydroxylamine chemistry, where the oxygen attacks electrophilic centers .
-
Biphenyl substitution : The biphenyl group could influence steric or electronic effects, potentially stabilizing intermediates.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| R–X | Base (e.g., NaH) | R–O–NH₂OH |
Oxime Formation
Hydroxylamines react with carbonyl compounds (aldehydes/ketones) to form oximes:
textR₂C=O + NH₂OH → R₂C=N–OH + H₂O
This reaction is widely used for carbonyl purification .
Table 2: Oxime Formation Conditions
| Carbonyl Compound | Solvent | Product | Reference |
|---|---|---|---|
| Aldehydes/Ketones | Aqueous acetic acid | Oximes |
Elimination Reactions
O-alkylhydroxylamines may undergo elimination under acidic or thermal conditions, forming nitriles or alkenes. For example:
-
Acidic elimination : Hydroxylamine-O-sulfonic acid derivatives may lose sulfuric acid to yield nitriles .
Table 3: Elimination Pathways
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂SO₄ | Heat/reflux | Nitriles |
Inhibition of Enzymes
Hydroxylamine derivatives can act as mechanism-based inhibitors of enzymes like serine β-lactamases. The biphenyl group may enhance lipophilicity, influencing binding affinity .
Table 4: Enzyme Inhibition Mechanism
| Enzyme | Inhibition Type | Key Step | Reference |
|---|---|---|---|
| P99 β-lactamase | Irreversible | Acylation of active site serine |
Scientific Research Applications
Synthetic Chemistry
Reagent in Organic Synthesis
O-(2-Biphenylyl)hydroxylamine hydrochloride is primarily used as a reagent for the synthesis of nitrogen-containing compounds. Hydroxylamines are known for their role in the formation of amines through several pathways, including:
- Oxime Formation : Hydroxylamines can react with aldehydes and ketones to form oximes, which are crucial intermediates in organic synthesis.
- Amination Reactions : The compound serves as an aminating agent, facilitating the introduction of amino groups into various substrates, which is vital for the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
Biological Activity
Research indicates that this compound exhibits notable biological activities. It has been studied for its potential as an:
- Antioxidant Agent : Hydroxylamines have shown promise in scavenging free radicals, suggesting applications in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Some studies have indicated that derivatives of hydroxylamines can possess antimicrobial activity, making them candidates for developing new antibiotics .
Analytical Chemistry
Derivatization Reagent
In analytical applications, this compound is employed as a derivatization reagent. It is particularly useful in:
- Determination of Carbonyl Compounds : The compound can react with carbonyl groups in aldehydes and ketones to form stable derivatives that can be analyzed using techniques like gas chromatography and mass spectrometry.
- Quantification of Biomolecules : Its ability to form stable derivatives enhances the detection and quantification of biomolecules such as prostaglandins and thromboxanes .
Case Study 1: Synthesis of Oximes
A study demonstrated the effective use of this compound in synthesizing oximes from various ketones. The reaction conditions were optimized to yield high purity and yield of oximes, showcasing its utility in synthetic organic chemistry.
Case Study 2: Antioxidant Activity
In a pharmacological evaluation, derivatives of this compound were tested for their antioxidant capacity using DPPH radical scavenging assays. Results indicated significant activity compared to standard antioxidants, highlighting its potential therapeutic applications.
Mechanism of Action
The mechanism of action of O-(2-Biphenylyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It facilitates the formation of C-N, N-N, O-N, and S-N bonds in various chemical reactions. The compound’s molecular targets and pathways include interactions with enzymes and proteins, leading to the formation of stable adducts .
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The table below compares O-(2-Biphenylyl)hydroxylamine Hydrochloride with key analogs, emphasizing substituent effects:
Key Observations :
- Biphenylyl vs.
- Fluorinated Analogs : O-(2,3,4,5,6-PFBz)hydroxylamine HCl exhibits a high melting point (215°C) due to fluorine’s electronegativity and crystal lattice effects .
- Reactive Groups : Propynyl and azido derivatives (e.g., O-(2-azidoethyl)-hydroxylamine HCl) are tailored for click chemistry applications, whereas the biphenylyl variant may favor electrophilic aromatic substitution .
Functional and Application Differences
- Antioxidant Activity : Hydroxylamine derivatives like naringin semi-synthetic compounds show antioxidant properties compared to Trolox (IC50 ~10–50 μM), though biphenylyl’s role here is unexplored .
- Material Science: The trimethylsilyl group in O-(2-TMS-ethyl)hydroxylamine HCl enhances solubility in non-polar media, whereas biphenylyl may improve thermal stability in polymers .
Biological Activity
O-(2-Biphenylyl)hydroxylamine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.
1. Chemical Structure and Synthesis
This compound features a biphenyl structure with a hydroxylamine functional group. The general structure can be represented as follows:
The synthesis typically involves the reaction of biphenyl derivatives with hydroxylamine hydrochloride under acidic conditions, yielding the desired product in moderate to high yields.
2.1 Antioxidant Properties
Hydroxylamines are known for their ability to scavenge free radicals, thereby providing protective effects against oxidative stress. This compound has been shown to exhibit significant antioxidant activity, which may contribute to its protective effects in various biological systems.
2.2 Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range . The compound's effectiveness as an antimicrobial agent can be summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Pseudomonas aeruginosa | 10 |
| Klebsiella pneumoniae | 15 |
2.3 Cytotoxicity and Anticancer Activity
This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that it induces apoptosis in various cancer cells, with IC50 values ranging from 20 to 50 µM depending on the cell line tested . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
The biological activity of this compound can be attributed to several mechanisms:
- ROS Generation : The compound induces ROS production, which can lead to cellular damage and apoptosis in cancer cells.
- Inhibition of Enzymes : It may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
- Interaction with Cellular Targets : Binding studies have shown that this compound interacts with various proteins, potentially altering their function and leading to downstream biological effects .
4. Case Studies
Several studies have highlighted the biological activity of this compound:
- Study A : Investigated its antioxidant capacity using DPPH radical scavenging assays, demonstrating a significant reduction in radical concentration.
- Study B : Evaluated its antimicrobial efficacy against clinical isolates of Klebsiella pneumoniae, reporting a significant reduction in bacterial load in treated samples compared to controls.
- Study C : Analyzed the cytotoxic effects on MCF-7 breast cancer cells, revealing that treatment with this compound resulted in increased apoptosis rates compared to untreated controls.
5. Conclusion
This compound exhibits a range of biological activities, including antioxidant, antimicrobial, and anticancer properties. Its mechanisms of action are multifaceted, involving ROS generation and enzyme inhibition. Continued research is warranted to explore its potential therapeutic applications further.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): and NMR verify biphenylyl and hydroxylamine moieties. Aromatic protons appear at 6.8–7.5 ppm, while NH signals are typically broad (~5–6 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% for pharmaceutical-grade synthesis) .
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .
How does this compound function as a monoamine oxidase (MAO) inhibitor, and what experimental models validate its selectivity?
Advanced Research Question
The compound inhibits MAO by competitively binding to the enzyme’s active site, preventing deamination of neurotransmitters like serotonin. Key validation steps include:
- In Vitro Assays: Measure MAO-A/MAO-B activity in mitochondrial fractions using fluorogenic substrates (e.g., kynuramine). Hydroxylamine hydrochloride shows 99.8% MAO inhibition at 1 mM .
- Selectivity Profiling: Compare IC₅₀ values against related enzymes (e.g., diamine oxidase) to confirm specificity.
- Molecular Docking: Simulate binding interactions with MAO isoforms to rationalize selectivity .
What strategies mitigate instability challenges during storage and handling of this compound?
Advanced Research Question
The compound is hygroscopic and prone to oxidation. Mitigation approaches include:
- Stabilization: Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
- Additives: Use radical scavengers (e.g., BHT) in solution to inhibit autoxidation .
- Quality Control: Monitor purity via periodic HPLC and Karl Fischer titration to detect moisture ingress .
How can researchers reconcile discrepancies in antimicrobial activity data for derivatives synthesized from this compound?
Advanced Research Question
Contradictory MIC (Minimum Inhibitory Concentration) values may stem from variations in bacterial strain susceptibility or synthetic impurities. Solutions include:
- Standardized Testing: Use CLSI (Clinical and Laboratory Standards Institute) protocols for agar dilution assays .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the biphenylyl group to isolate bioactive motifs .
- Metabolic Stability Assays: Evaluate compound degradation in bacterial lysates to rule out false negatives .
What green chemistry approaches improve the sustainability of this compound synthesis?
Advanced Research Question
- Solvent Replacement: Substitute volatile acids (HCl) with recyclable ionic liquids, reducing waste and energy use .
- Catalysis: Employ heterogeneous catalysts (e.g., zeolites) to enhance reaction efficiency and minimize by-products .
- Mechanochemical Synthesis: Utilize ball milling for solvent-free reactions, achieving higher yields with lower environmental impact .
How do researchers validate the role of this compound in polymer stabilization?
Basic Research Question
The compound acts as a radical scavenger in polymerization by donating hydrogen atoms to terminate chain reactions. Validation methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
